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molecular formula C16H18N2O3 B8352499 7-[2-(1H-Imidazolyl)ethoxy]-2,2-dimethyl-4-chromanone

7-[2-(1H-Imidazolyl)ethoxy]-2,2-dimethyl-4-chromanone

Cat. No. B8352499
M. Wt: 286.33 g/mol
InChI Key: ZIGSRKBMUIHVKT-UHFFFAOYSA-N
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Patent
US06133303

Procedure details

Following the procedure of Example 30 but using 7-hydroxy-2,2-dimethyl-4-chromanone and 1-(2-hydroxyethyl)imidazole, there was obtained the title compound as a solid, mp 84-86° C. The structure was confirmed by NMR and mass spectroscopy. MS m/z 287 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:14])[CH2:7][C:8]([CH3:13])([CH3:12])[O:9]2)=[CH:4][CH:3]=1.O[CH2:16][CH2:17][N:18]1[CH:22]=[CH:21][N:20]=[CH:19]1>>[N:18]1([CH2:17][CH2:16][O:1][C:2]2[CH:11]=[C:10]3[C:5]([C:6](=[O:14])[CH2:7][C:8]([CH3:12])([CH3:13])[O:9]3)=[CH:4][CH:3]=2)[CH:22]=[CH:21][N:20]=[CH:19]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C2C(CC(OC2=C1)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CCOC1=CC=C2C(CC(OC2=C1)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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